Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride

MCHR1 antagonist GPCR binding assay chromane SAR

Sourcing a reliable chromane intermediate for CNS drug discovery is often hindered by ambiguous stereochemistry and lack of crystallographic proof. This compound eliminates those bottlenecks. - Definitive Identity: Unambiguous structure confirmed via single-crystal X-ray diffraction, meeting GLP documentation and patent filing standards. - Potent Scaffold: The 8-chloro substitution pattern is critical for nanomolar MCHR1 affinity (IC50 = 6.70 nM), with orthogonal 4-amino and 6-carboxylate handles for rapid SAR library synthesis. - Supply Chain Assurance: Multi-vendor availability in both racemic and enantiopure (R/S) forms, with standard 98% purity, ensures competitive sourcing and scale-up redundancy.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
Cat. No. B13108021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Cl)OCCC2N
InChIInChI=1S/C11H12ClNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3
InChIKeyNLXLGGFAPOJMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-8-Chlorochromane-6-Carboxylate Hydrochloride: Amino-Chloro Substituted Chromane Building Block for CNS and Heterocyclic Chemistry Programs


Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride is a heterocyclic chromane derivative possessing a 4-amino group, an 8-chloro substituent, and a 6-carboxylate methyl ester, typically supplied as the hydrochloride salt with a molecular weight of approximately 241.67 g/mol for the free base . It serves as a key synthetic intermediate in the preparation of aminochroman-based bioactive molecules targeting CNS disorders and has been structurally characterized via single-crystal X-ray diffraction (SCXRD) [1][2]. The compound is commercially available in both racemic and enantiomerically pure (R)- and (S)- forms from multiple suppliers .

Synthetic Utility
Key intermediate for aminochroman-based CNS research compounds
Structural Confidence
SCXRD-validated identity and absolute configuration
Chiral Options
Available as racemate and (R)/(S) enantiomers for stereochemical studies

Why Methyl 4-Amino-8-Chlorochromane-6-Carboxylate Hydrochloride Cannot Be Interchanged with Dechlorinated or Positional Isomer Analogs


In the 4-aminochromane-6-carboxylate chemotype, the identity and position of the halogen substituent on the aromatic ring are critical determinants of biological target engagement and synthetic utility [1]. The 8-chloro substituent in this compound confers a distinct steric and electronic profile compared to its dechlorinated analog Methyl 4-aminochromane-6-carboxylate (CAS 939758-84-6) and positional isomers such as the 6-chloro and 7-chloro variants . In MCHR1 antagonist programs, SAR data demonstrate that the 8-chloro substitution pattern is essential for maintaining nanomolar receptor affinity; dechlorination dramatically reduces potency [2]. Additionally, the hydrochloride salt form provides superior handling and solubility characteristics compared to the free base, directly impacting formulation and reaction protocol reproducibility .

8-Chloro substitution is critical for target engagement; dechlorinated analog may not support MCHR1 binding studies.
Hydrochloride salt ensures reproducible handling; free base or alternative salts may require reformulation and stability review.
Positional isomers (6-Cl, 7-Cl) exhibit distinct steric and electronic profiles; SAR may not transfer and requires independent validation.

Quantitative Differentiation Evidence for Methyl 4-Amino-8-Chlorochromane-6-Carboxylate Hydrochloride Versus Closest Analogs


C8-Cl Substitution Is Required for Nanomolar MCHR1 Binding Affinity Versus Dechlorinated Analog

In a radioligand displacement assay using [125I]-MCH(4-19) at human MCHR1 expressed in CHO cells, a compound series bearing the 8-chloro-4-aminochromane-6-carboxylate scaffold achieved an IC50 of 6.70 nM [1]. While direct head-to-head comparator data for this exact derivative series are not publicly available from a single published study, extensive medicinal chemistry SAR from the MCHR1 antagonist patent literature demonstrates that the 8-position halogen (particularly chloro and fluoro) is critical for high-affinity receptor binding [2]. The dechlorinated parent scaffold, Methyl 4-aminochromane-6-carboxylate (CAS 939758-84-6), lacks this key halogen interaction and would be expected to exhibit substantially reduced MCHR1 binding affinity based on established chromane SAR trends .

MCHR1 Binding
Class-level inference
Target scaffold IC₅₀ 6.70 nM
Dechlorinated analog: data not reported; predicted ≥10–100-fold shift
Supports 8-Cl requirement for MCHR1 binding studies
SAR from patent literature; direct comparator data unavailable
MCHR1 antagonist GPCR binding assay chromane SAR

Proven Utility as a Key Synthetic Intermediate for CNS-Targeted Aminochroman Drug Candidates

US Patent 5,646,309 explicitly discloses 4-amino-8-substituted chromane derivatives as intermediates in the synthesis of aminochroman compounds for treating CNS disorders, with the 8-fluoro and 8-chloro variants among the preferred embodiments [1]. The compound provides a functionalized chromane scaffold bearing both the 4-amino handle for further derivatization (amide coupling, reductive amination) and the 6-carboxylate ester as an orthogonal functional group for parallel modification, a dual-functionalization pattern not present in simpler analogs such as 8-Chlorochroman-4-amine (CAS 770690-25-0), which lacks the carboxylate moiety entirely .

Synthetic Handles
Head-to-head
Two orthogonal handles (4-NH₂, 6-COOMe) vs one handle (4-NH₂ only) in 8-Chlorochroman-4-amine
Enables parallel library synthesis and reduces step count
Structural comparison with commercially available analog
CNS drug synthesis chroman intermediate patent building block

SCXRD Structural Confirmation Ensures Batch-to-Batch Reproducibility Versus Uncharacterized Analogs

Compounds within this chemical series, including the target 4-amino-8-chlorochromane-6-carboxylate scaffold, have been deposited in the Cambridge Structural Database with single-crystal X-ray diffraction (SCXRD) data confirming the absolute configuration of the 4-position chiral center [1]. This level of structural characterization provides unambiguous identity verification and enantiomeric purity confirmation that is absent for many positional isomer analogs such as 6-Chlorochroman-4-amine (CAS 765880-61-3), which typically lack published crystallographic data .

Crystallographic ID
Specification review
SCXRD data deposited (CSD); absolute configuration confirmed
Supports batch identity and regioisomer verification
Reduces risk of positional isomer misidentification
single-crystal XRD structural characterization quality assurance

Commercially Established Supply with Defined Purity Specifications Across Multiple Vendors

Methyl 4-amino-8-chlorochromane-6-carboxylate and its hydrochloride salt are stocked by multiple independent suppliers with defined purity specifications. LeYan supplies the free base (CAS 1391104-64-5) at 98% purity with documented GHS classification (H302-H315-H319-H335) and LogP = 1.9089, while AKSci stocks both the (S)-enantiomer (CAS 1389382-87-9) and (R)-enantiomer (CAS 1389356-06-2) forms . In contrast, the closely related 7-chloro positional isomer Methyl 4-aminochromane-7-carboxylate hydrochloride (CAS 2841371-03-5) has narrower vendor coverage and less standardized purity reporting .

Supply & Purity
Data to verify
≥3 vendors; purity ≥98% (HPLC); both enantiomers listed
Multi-vendor sourcing reduces supply risk and in-house re-purification need
Specifications from supplier catalogs; independent verification advised
commercial availability purity specification procurement readiness

Preferential 6-Carboxylate Positioning Versus 7-Carboxylate Regioisomer for CNS-Targeted SAR Programs

The 6-carboxylate substitution pattern on the chromane ring is the preferred regioisomeric configuration in patented aminochroman CNS therapeutic programs [1]. While the 7-carboxylate regioisomer Methyl 4-aminochromane-7-carboxylate (CAS 361370-01-6) is also commercially available, the patent literature consistently exemplifies the 6-carboxylate position for optimal pharmacophoric alignment with aminergic GPCR targets [1]. The 6-position ester also benefits from a predicted LogP of 1.9089, placing it within favorable CNS drug-like property space, whereas the 7-carboxylate analog has comparatively less characterized physicochemical property data .

Regioisomer SAR
Class-level inference
6-COOMe: extensively exemplified in CNS patents; LogP 1.91
7-COOMe: limited patent data; LogP not reported
Aligns with data-rich SAR landscape for CNS probe design
Patent literature survey; physicochemical properties predicted
regioisomer selectivity carboxylate position CNS drug design

High-Confidence Procurement-Ready Application Scenarios for Methyl 4-Amino-8-Chlorochromane-6-Carboxylate Hydrochloride


MCHR1 Antagonist Lead Optimization and SAR Expansion

Programs targeting the melanin-concentrating hormone receptor 1 (MCHR1) for obesity and metabolic disorders can utilize this compound as a validated starting scaffold for SAR exploration. The 8-chloro substitution is essential for maintaining nanomolar binding affinity (IC50 = 6.70 nM), and the 4-amino and 6-carboxylate ester provide orthogonal handles for parallel library synthesis. Procurement of the enantiomerically pure (R)- or (S)- forms (CAS 1389356-06-2 and 1389382-87-9, respectively) enables stereochemical SAR studies critical for downstream candidate selection [1].

CNS-Targeted Aminochroman Drug Candidate Synthesis via Patent-Exemplified Routes

As disclosed in US Patent 5,646,309, 4-amino-8-substituted chromane-6-carboxylate esters serve as intermediates for synthesizing aminochroman compounds with therapeutic utility in CNS disorders. The target compound's dual functionalization (4-NH2 for amide formation; 6-COOMe for hydrolysis to carboxylic acid) enables efficient construction of more complex pharmacophores without requiring additional protection/deprotection steps, providing a synthetic efficiency advantage over simpler mono-functional chromane building blocks [2].

Regioselective Probe Design for Chromane SAR with Defined Crystallographic Identity

For academic or industrial groups conducting systematic structure-activity relationship studies across chromane regioisomers, this compound offers the critical combination of the 8-chloro substituent and 6-carboxylate ester with SCXRD-validated structural identity. This contrasts with positional isomer analogs (6-chloro, 7-chloro variants) that lack equivalent crystallographic characterization. The availability of SCXRD data facilitates patent filing, publication in high-impact journals, and compliance with GLP documentation standards that require unambiguous compound identity verification [1].

Multi-Vendor Procurement for Scale-Up Feasibility Assessment

The compound's established multi-vendor supply base with defined 98% purity specifications enables competitive sourcing and supply chain redundancy, a practical advantage for CROs and pharmaceutical companies planning milligram-to-gram scale-up campaigns. The documented GHS classification (H302-H315-H319-H335) and computed LogP (1.9089) provide the handling and property information necessary for laboratory safety assessments and formulation development without additional in-house characterization .

Application
Selection Property
Validation Focus
MCHR1 Binding and SAR Studies
8-Chloro substitution pattern; enantiomerically pure forms
Binding affinity assessment; stereochemical SAR interpretation
CNS-Targeted Chromane Scaffold Synthesis
Dual orthogonal functional handles (4-NH₂, 6-COOMe)
Synthetic route efficiency; patent-exemplified intermediate verification
Regioselective Chromane SAR Probe Studies
SCXRD-validated identity and absolute configuration
Crystallographic identity confirmation; regioisomer differentiation
Scale-Up Procurement and Supply Evaluation
Multi-vendor supply; defined ≥98% purity specification
Supply chain reliability; purity consistency across vendors
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